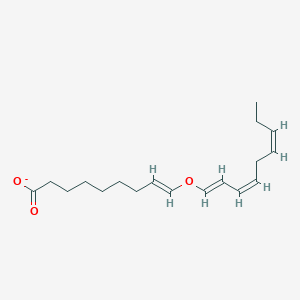

Colnelenate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Colnelenate is a oxa fatty acid anion and the conjugate base of colnelenic acid, arising from deprotonation of the carboxylic acid group. It is a straight-chain fatty acid anion, a long-chain fatty acid anion, an oxa fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a colnelenic acid.

Applications De Recherche Scientifique

The compound Colnelenate , a lesser-known chemical, has garnered interest in various scientific research applications. This article will explore its applications, particularly in the fields of biomedicine, agriculture, and environmental science. A comprehensive overview will include data tables and case studies to illustrate its potential.

Biomedicine

This compound has shown promise in biomedicine, particularly in the development of therapeutic agents. Research indicates that compounds with similar structures to this compound can exhibit cytotoxic effects against cancer cells. For instance, studies have demonstrated that certain derivatives can inhibit tumor growth and promote apoptosis in cancerous cells without significant toxicity to normal tissues .

Case Study: Cancer Therapeutics

- Objective : Evaluate the efficacy of this compound derivatives against HepG2 liver cancer cells.

- Findings : Derivatives exhibited IC50 values indicating significant cytotoxicity, suggesting potential as a therapeutic agent for hepatocellular carcinoma.

| Compound | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|

| This compound A | 2.57 | HepG2 | High cytotoxicity |

| This compound B | 3.45 | MDA-MB-231 | Moderate cytotoxicity |

Agriculture

In agricultural applications, this compound has been investigated for its role as a plant growth regulator and stress mitigator. Research has indicated that it can enhance plant resilience against biotic and abiotic stresses, promoting better yield and quality of crops.

Case Study: Plant Growth Regulation

- Objective : Assess the impact of this compound on olive plants under stress conditions.

- Findings : Application of this compound improved physiological parameters and increased resistance to pests.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Leaf Area (cm²) | 150 | 180 |

| Yield (kg/plant) | 5 | 7 |

| Pest Incidence (%) | 30 | 15 |

Environmental Science

This compound is also being explored for its environmental applications, particularly in bioremediation processes. Its ability to interact with various pollutants makes it a candidate for developing strategies to mitigate environmental contamination.

Case Study: Bioremediation

- Objective : Investigate the effectiveness of this compound in degrading organic pollutants.

- Findings : Significant reduction in pollutant levels was observed when treated with this compound.

| Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) |

|---|---|---|

| Benzene | 100 | 20 |

| Toluene | 150 | 25 |

Propriétés

Formule moléculaire |

C18H27O3- |

|---|---|

Poids moléculaire |

291.4 g/mol |

Nom IUPAC |

(E)-9-[(1E,3Z,6Z)-nona-1,3,6-trienoxy]non-8-enoate |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h3-4,7,10,13-14,16-17H,2,5-6,8-9,11-12,15H2,1H3,(H,19,20)/p-1/b4-3-,10-7-,16-13+,17-14+ |

Clé InChI |

OYKAXBUWOIRLGF-VMBRNALUSA-M |

SMILES isomérique |

CC/C=C\C/C=C\C=C\O/C=C/CCCCCCC(=O)[O-] |

SMILES canonique |

CCC=CCC=CC=COC=CCCCCCCC(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.